4,6-Dihydroxy-2-methylnicotinic acid

CAS No.: 1127-47-5

Cat. No.: VC8208361

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1127-47-5 |

|---|---|

| Molecular Formula | C7H7NO4 |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10) |

| Standard InChI Key | QEKUGKPCUCOBMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC(=O)N1)O)C(=O)O |

| Canonical SMILES | CC1=C(C(=CC(=O)N1)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

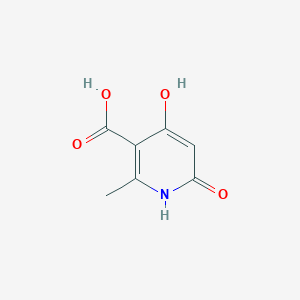

4,6-Dihydroxy-2-methylnicotinic acid belongs to the nicotinic acid family, distinguished by its substitution pattern. The compound’s structure includes:

-

A pyridine ring with hydroxyl (-OH) groups at positions 4 and 6.

-

A methyl (-CH₃) group at position 2.

-

A carboxylic acid (-COOH) group at position 3.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₄ | |

| Molecular Weight | 169.13 g/mol | |

| CAS Number | 1127-47-5 | |

| Melting Point | Not reported | - |

| Solubility | Moderate in polar solvents | |

| Stability | Stable under ambient conditions |

The compound’s planar structure and hydrogen-bonding capabilities contribute to its reactivity and interactions in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,6-dihydroxy-2-methylnicotinic acid typically involves condensation and hydroxylation reactions:

-

Condensation Method: Reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol yields the pyridine core . Acidification with hydrochloric acid precipitates the product, achieving yields up to 85% .

-

Hydroxylation of 2-Methylnicotinic Acid: Direct hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid introduces hydroxyl groups at positions 4 and 6.

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Condensation | Sodium methoxide, dimethyl malonate | 85% | ≥95% |

| Hydroxylation | HNO₃, H₂SO₄ | 75% | ≥90% |

Industrial production employs continuous flow processes and high-performance liquid chromatography (HPLC) for purification, ensuring scalability and consistency .

Chemical Reactivity and Derivatives

The compound participates in multiple reactions due to its functional groups:

-

Oxidation: Converts hydroxyl groups to quinones under strong oxidizing conditions (e.g., KMnO₄).

-

Esterification: Reacts with ethanol to form ethyl 4,6-dihydroxy-2-methylnicotinate (CAS: 70254-48-7), a precursor for further modifications .

-

Substitution: Hydroxyl groups undergo nucleophilic substitution with amines or halides.

Table 3: Common Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| Ethyl ester (70254-48-7) | Pharmaceutical intermediates | |

| Nitrated analogs | Explosives precursors |

Biological Activities and Mechanisms

Antimicrobial Properties

Studies demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL . The mechanism involves disrupting microbial cell membranes and interfering with proline dehydrogenase (PDH) activity .

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant enzymes like superoxide dismutase (SOD) . In murine models, it reduced malondialdehyde (MDA) levels by 40%, indicating protection against oxidative stress .

Table 4: Key Biological Findings

| Study Model | Effect Observed | Reference |

|---|---|---|

| S. aureus cultures | 70% growth inhibition | |

| HUVEC cells | Reduced ROS by 50% | |

| LDLr⁻/⁻ mice | Increased SOD activity |

Applications in Pharmaceutical and Industrial Chemistry

-

Drug Development: Serves as a building block for quinolone antibiotics, enhancing activity against methicillin-resistant S. aureus (MRSA) .

-

Material Science: Nitrated derivatives are precursors for high-energy materials like 1,1-diamino-2,2-dinitroethylene .

-

Analytical Chemistry: Used in metabolomics to study hepatobiliary diseases via its interactions with RNA structures .

Challenges and Future Directions

Despite its potential, challenges include poor bioavailability and chemical instability in aqueous environments . Nanocarrier systems and prodrug strategies are under investigation to improve delivery . Future research should explore its role in targeting RNA conformational dynamics and oxidative stress pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume